4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Description
This compound is a polycyclic steroidal derivative characterized by a cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3 and 12, methyl groups at positions 10 and 13, and a keto group at position 6. Its structure is closely related to bile acids and other steroid derivatives, which often serve as scaffolds for drug development . Evidence suggests its synthesis involves multi-step protection/deprotection strategies, such as tert-butyldimethylsilyl (TBDMS) and methyl triflate-mediated reactions, followed by purification via silica gel chromatography .
Properties
IUPAC Name |
4-(3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCPKKNRWFXMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862467 | |
| Record name | 3,12-Dihydroxy-7-oxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Ketodeoxycholic acid can be synthesized by the indirect electrooxidation of chenodeoxycholic acid using a bromide ion medium . The process involves using an anode material such as PbO2/Ti, with acetonitrile as the solvent, and specific conditions including an initial concentration of chenodeoxycholic acid, current density, and electrolysis time . The optimized conditions result in a high current efficiency and productivity of 7-ketolithocholic acid .
Industrial Production Methods: The industrial production of 7-Ketodeoxycholic acid often involves the electrochemical reduction of 7-ketolithocholic acid in the presence of short-chain alcohols and specific additives to enhance stereoselectivity . This method is environmentally friendly and offers high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Ketodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: The indirect electrooxidation of chenodeoxycholic acid to synthesize 7-ketolithocholic acid.
Common Reagents and Conditions:
Major Products Formed:
Reduction: Ursodeoxycholic acid and chenodeoxycholic acid.
Oxidation: 7-ketolithocholic acid.
Scientific Research Applications
7-Ketodeoxycholic acid is widely used in various scientific research fields, including:
Mechanism of Action
7-Ketodeoxycholic acid exerts its effects by acting as an intermediate in the hepatic transformation of chenodeoxycholic acid to ursodeoxycholic acid . This transformation involves the reduction of the ketone group in 7-ketolithocholic acid, leading to the formation of ursodeoxycholic acid and chenodeoxycholic acid . The compound impacts various aspects of cholesterol, glucose, and energy balance, making it a crucial component in lipid metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Analogues
Key Observations:
Hydroxyl vs. Methoxy Groups : The 7-methoxy analogue () exhibits specific anti-C. difficile activity, while hydroxylated variants (e.g., the target compound) may prioritize solubility or receptor binding .
Keto Group Position : The 7-oxo group in the target compound contrasts with 3-oxo (Compound 8) and 7,11-dioxo () derivatives, which alter electronic properties and metabolic stability .
Side Chain Modifications: Pentanoic acid (target) vs. methyl ester (Compound 8) or N-methylamide (Compound 5al) affects bioavailability. Amide derivatives show enhanced thermal stability .
Key Observations:
Protection Strategies : TBDMS and tert-butoxycarbonyl (Boc) groups are critical for regioselective functionalization .
Chromatography : Gradient elution (e.g., 0–50% ethyl acetate/DCM) resolves complex steroidal mixtures .
Thermal Stability : Amide derivatives (e.g., Compound 5al) exhibit higher melting points (>300°C) compared to carboxylic acids (m.p. ~243°C for Compound 22) .
Biological Activity
4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid is a complex steroid acid with the molecular formula and a CAS number of 2304-89-4. It is also known as 3-Oxocholic acid and is classified as an oxo bile acid. This compound plays a significant role in bile acid metabolism and has been studied for its potential biological activities.
1. Metabolic Role
This compound is primarily found in the bile of mammals and is involved in the emulsification and absorption of dietary fats. Its structure allows it to interact effectively with lipid membranes and facilitate the digestion process.
2. Antioxidant Properties
Research indicates that derivatives of 4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo...) exhibit antioxidant activity. For instance:
- In vitro studies have shown that certain derivatives can scavenge free radicals and inhibit lipid peroxidation effectively.
- One study reported an IC50 value of 27.5 µM for lipid peroxidation inhibition by a derivative of this compound .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- It has shown potential as a lipoxygenase (LOX) inhibitor with IC50 values indicating moderate activity against this enzyme .
- The structural modifications of the compound can enhance or reduce its inhibitory effects on enzymes involved in inflammatory processes.
Study on Antioxidant Activity
A recent study evaluated several derivatives of 4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo...) for their antioxidant capabilities using multiple assays:
- DPPH Scavenging : Some derivatives demonstrated up to 100% inhibition against DPPH radicals.
- Lipid Peroxidation : The best-performing derivative achieved an 88% inhibition rate compared to Trolox .
Enzyme Inhibition Analysis
Another study focused on the enzyme inhibition properties:
- Various derivatives were synthesized and tested against LOX. The most effective derivative showed an IC50 of 52.5 µM.
- The presence of hydroxyl groups at specific positions was critical for enhancing the inhibitory activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H38O5 |
| CAS Number | 2304-89-4 |
| Antioxidant IC50 (DPPH) | Up to 100% inhibition |
| Lipid Peroxidation Inhibition | 88% (vs Trolox) |
| LOX Inhibition IC50 | 52.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
